molecular formula C13H17N3O3 B7775943 4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Cat. No.: B7775943
M. Wt: 263.29 g/mol
InChI Key: JWXWXIJPLKQQKA-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the methoxymethyl group: This step involves the alkylation of the pyrazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrogens in the pyrazole ring can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thioethers, amides, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The methoxy and methoxymethyl groups may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.

    3-(Methoxymethyl)-1H-pyrazol-5-amine:

    4-Phenyl-3-(methoxymethyl)-1H-pyrazol-5-amine: Lacks the methoxy groups on the phenyl ring, which may alter its chemical properties and reactivity.

Uniqueness

4-(3,4-Dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its solubility, stability, and binding affinity towards molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-17-7-9-12(13(14)16-15-9)8-4-5-10(18-2)11(6-8)19-3/h4-6H,7H2,1-3H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXWXIJPLKQQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=NN1)N)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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